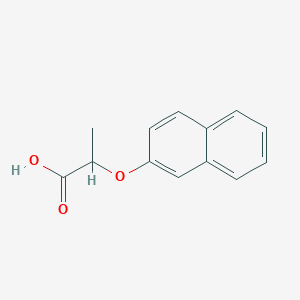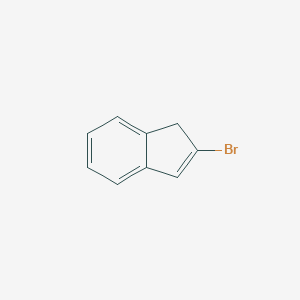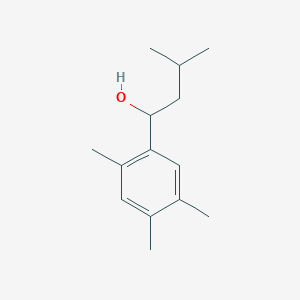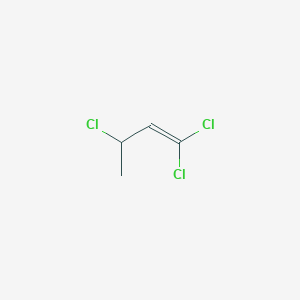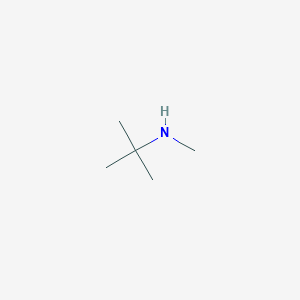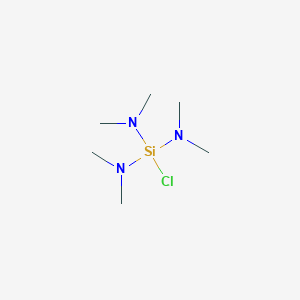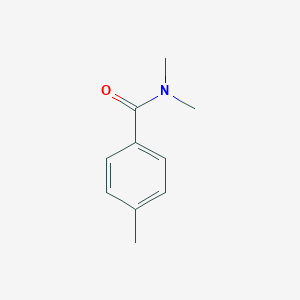
4-Chloro-n,n-bis(2-hydroxyethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-n,n-bis(2-hydroxyethyl)benzenesulfonamide is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been synthesized through various methods. The compound has been found to have significant biochemical and physiological effects, which make it a useful tool in laboratory experiments.
Wirkmechanismus
The mechanism of action of 4-Chloro-n,n-bis(2-hydroxyethyl)benzenesulfonamide is not fully understood. However, it has been proposed that the compound acts by binding to the active site of enzymes, thereby inhibiting their activity. The compound has also been found to interact with certain receptors in the body, leading to various physiological effects.
Biochemische Und Physiologische Effekte
4-Chloro-n,n-bis(2-hydroxyethyl)benzenesulfonamide has been found to have significant biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, leading to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide in the body. The compound has also been found to inhibit the growth of certain cancer cells by inducing apoptosis, a process of programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Chloro-n,n-bis(2-hydroxyethyl)benzenesulfonamide in laboratory experiments include its ability to inhibit the activity of various enzymes and its potential as a cancer therapeutic agent. However, the compound has certain limitations, including its toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 4-Chloro-n,n-bis(2-hydroxyethyl)benzenesulfonamide. One of the areas of interest is the development of new synthetic methods for the compound, which could improve its yield and purity. Another area of research is the investigation of the compound's potential as a therapeutic agent for other diseases, such as Alzheimer's disease and osteoporosis. Finally, further research is needed to fully understand the mechanism of action of the compound and its effects on different biological processes.
Conclusion:
In conclusion, 4-Chloro-n,n-bis(2-hydroxyethyl)benzenesulfonamide is a useful tool in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in different areas of scientific research.
Synthesemethoden
The synthesis of 4-Chloro-n,n-bis(2-hydroxyethyl)benzenesulfonamide can be achieved through various methods. One of the most commonly used methods is the reaction between 4-chlorobenzenesulfonyl chloride and diethylene glycol in the presence of a base such as triethylamine. The reaction leads to the formation of the desired compound with a yield of about 70%.
Wissenschaftliche Forschungsanwendungen
4-Chloro-n,n-bis(2-hydroxyethyl)benzenesulfonamide has been widely used in scientific research as a tool for studying different biological processes. It has been found to have significant effects on the activity of various enzymes, including carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. The compound has also been found to inhibit the growth of certain cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
6419-70-1 |
|---|---|
Produktname |
4-Chloro-n,n-bis(2-hydroxyethyl)benzenesulfonamide |
Molekularformel |
C10H14ClNO4S |
Molekulargewicht |
279.74 g/mol |
IUPAC-Name |
4-chloro-N,N-bis(2-hydroxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C10H14ClNO4S/c11-9-1-3-10(4-2-9)17(15,16)12(5-7-13)6-8-14/h1-4,13-14H,5-8H2 |
InChI-Schlüssel |
NDDSXZQYXXHXSM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)N(CCO)CCO)Cl |
Kanonische SMILES |
C1=CC(=CC=C1S(=O)(=O)N(CCO)CCO)Cl |
Andere CAS-Nummern |
6419-70-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





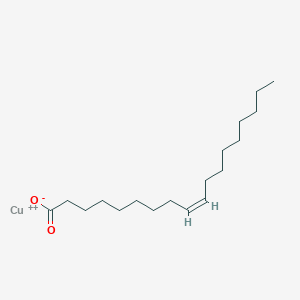
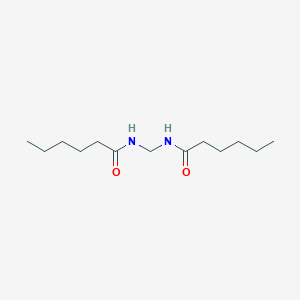
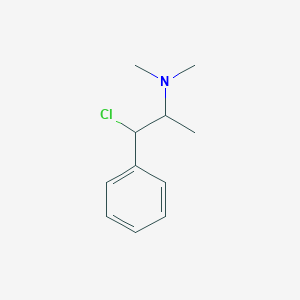
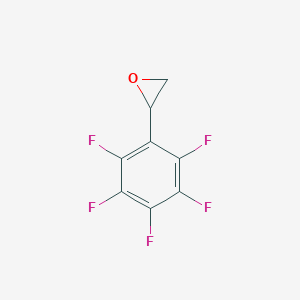
![Bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride](/img/structure/B79401.png)
